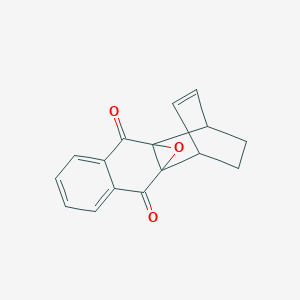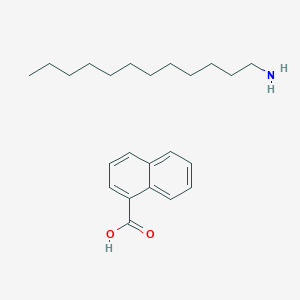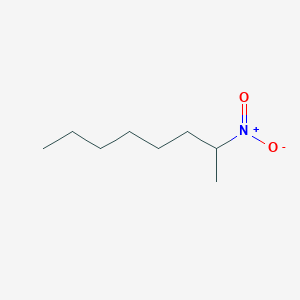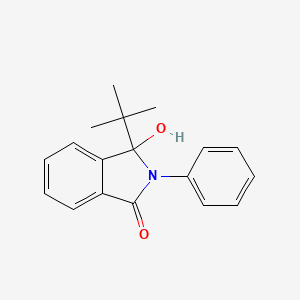
Diethyl 2-acetamido-2-(2-oxopropyl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-acetamido-2-(2-oxopropyl)malonate is an organic compound with the molecular formula C12H19NO6 and a molecular weight of 273.288 g/mol . This compound is known for its role as an intermediate in organic synthesis, particularly in the production of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-acetamido-2-(2-oxopropyl)malonate typically involves the following steps :
Nitrosation: Diethyl malonate is nitrosated using sodium nitrite and acetic acid to form diethyl oximidomalonate.
Reduction and Acetylation: The resulting diethyl oximidomalonate is reduced using zinc powder and then acetylated with acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production methods often involve optimizing the reaction conditions to improve yield and reduce costs. For example, using phase transfer catalysts and safer solvents like dichloromethane can enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-acetamido-2-(2-oxopropyl)malonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc powder and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
Diethyl 2-acetamido-2-(2-oxopropyl)malonate has several applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including antibiotics and anti-inflammatory drugs.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Diethyl 2-acetamido-2-(2-oxopropyl)malonate involves its interaction with specific molecular targets and pathways . For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-acetamido-2-(3-oxopropyl)malonate
- Diethyl 2-acetamido-2-(3-phthalimidopropyl)malonate
- Diethyl 2-acetamido-2-(2-(ethoxycarbonyl)-1-methylethyl)malonate
Uniqueness
Diethyl 2-acetamido-2-(2-oxopropyl)malonate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and serve as a versatile intermediate in organic synthesis. Its ability to undergo various transformations makes it valuable in the synthesis of complex molecules .
Properties
CAS No. |
82518-90-9 |
|---|---|
Molecular Formula |
C12H19NO6 |
Molecular Weight |
273.28 g/mol |
IUPAC Name |
diethyl 2-acetamido-2-(2-oxopropyl)propanedioate |
InChI |
InChI=1S/C12H19NO6/c1-5-18-10(16)12(7-8(3)14,13-9(4)15)11(17)19-6-2/h5-7H2,1-4H3,(H,13,15) |
InChI Key |
XMVIMVJPURASOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(=O)C)(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3R)-3-Hydroxyhexadecanoyl]-L-carnitine, analytical standard](/img/structure/B11943787.png)
![2-[(2-Fluorobenzyl)oxy]pyridine](/img/structure/B11943788.png)

![5-{4-[(4-Chlorobenzyl)oxy]benzylidene}-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11943790.png)





![Ethyl 6-bromo-8-(1-piperidinyl)imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B11943839.png)



